B1578865 [Ala16,17,20]-beta-Amyloid (1-28)

[Ala16,17,20]-beta-Amyloid (1-28)

Cat. No.: B1578865
M. Wt: 3087.2
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the [Ala16,17,20]-beta-Amyloid (1-28) peptide, a scientifically engineered analog of the native Amyloid beta (Aβ) protein fragment. Aβ peptides are the main component of amyloid plaques found in the brains of individuals with Alzheimer's disease and are central to the amyloid cascade hypothesis of its pathogenesis . The peptide is generated through the proteolytic cleavage of the Amyloid Precursor Protein (APP) by β- and γ-secretases . The [Ala16,17,20]-beta-Amyloid (1-28) variant features specific alanine substitutions within the critical hydrophobic core domain (KLVFF), a region spanning residues 16-20 that is essential for the self-association and fibrillization of Aβ . Research indicates that this KLVFF sequence interacts with anionic phospholipids, a process believed to accelerate fibril formation . By replacing the native residues Leucine16, Valine17, and Phenylalanine20 with Alanine, the peptide's aggregation propensity is significantly altered. This design makes it an invaluable tool for researchers studying the mechanisms of Aβ aggregation, for use as a control in experiments, and for investigating the structure-activity relationships of amyloid peptides without the confounding rapid oligomerization of the wild-type sequence. Main Applications and Research Value: • Mechanistic Aggregation Studies: Serves as a less-aggregating control to elucidate the role of the hydrophobic core in Aβ fibrillization and oligomerization . • Toxicity and Neurodegeneration Research: Used to model the specific contributions of Aβ aggregation to synaptic dysfunction, neuroinflammation, and neuronal death in Alzheimer's disease . • Inhibitor Development and Screening: Can be utilized in assays to identify and evaluate potential therapeutic compounds that inhibit the aggregation of wild-type Aβ peptides . • Biophysical and Structural Studies: Provides a platform for exploring the conformational properties and lipid interactions of Aβ in a controlled manner . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly prohibited for personal use.

Properties

Molecular Weight

3087.2

sequence

DAEFRHDSGYEVHHQAAVFAAEDVGSNK

Origin of Product

United States

Ii. Peptide Synthesis and Preliminary Characterization of Ala16,17,20 Beta Amyloid 1 28

Design Principles for Alanine (B10760859) Substitutions in the Amyloid Core

The strategic replacement of certain amino acids with alanine in the beta-amyloid peptide is a key aspect of the design of this variant. This approach is rooted in understanding the role of specific residues in the peptide's structure and function.

The native beta-amyloid peptide contains a sequence known as the KLVFF motif, spanning residues 16-20, which is crucial for its ability to bind to other beta-amyloid molecules and form larger aggregates. In the [Ala16,17,20]-beta-Amyloid (1-28) variant, the amino acids at positions 16 (Lysine, K), 17 (Leucine, L), and 20 (Phenylalanine, F) are replaced with Alanine (A). motifbiotech.com This results in a modified sequence of AAVFA in this region. motifbiotech.com The rationale for these substitutions is to significantly disrupt the peptide's capacity to aggregate and form the amyloid-like fibrils associated with certain neurodegenerative diseases. motifbiotech.com Research has shown that the first, second, and fifth residues of the KLVFF sequence are critical for this binding process. motifbiotech.com By introducing alanine, a small and relatively non-reactive amino acid, the specific interactions necessary for aggregation are hindered.

The properties of [Ala16,17,20]-beta-Amyloid (1-28) are best understood when compared to the wild-type (naturally occurring) beta-amyloid peptide and other mutated versions.

Wild-Type Aβ: The most common forms of beta-amyloid in the human body are Aβ(1-40) and Aβ(1-42). creative-peptides.com The Aβ(1-42) variant is more prone to aggregation and is considered more toxic, forming the core of amyloid plaques. creative-peptides.com The wild-type Aβ(1-28) fragment also possesses the inherent ability to aggregate, driven by the central hydrophobic core which includes the KLVFF sequence. nih.gov

Other Mutants: Numerous other mutations of the beta-amyloid peptide have been studied to understand the roles of specific amino acids. For instance, substitutions of positively charged residues such as Arginine at position 5 (R5A), Lysine (B10760008) at position 16 (K16A), and Lysine at position 28 (K28A) have been shown to reduce the toxicity of the peptide. nih.gov The K16A substitution, in particular, has been found to decrease the formation of β-sheets, which are characteristic of amyloid fibrils, and to induce the formation of more compact oligomers. nih.gov Similarly, mutations like L17A/F19A have been shown to increase the α-helical content of the peptide, which in turn inhibits aggregation. semanticscholar.org These comparative studies highlight how specific amino acid changes can dramatically alter the peptide's structural and functional properties.

Peptide Variant Sequence (Residues 16-20) Key Feature Effect on Aggregation
Wild-Type AβKLVFFNatural sequenceProne to aggregation and fibril formation creative-peptides.com
[Ala16,17,20]-β-Amyloid (1-28)AAVFASubstitution of key binding residuesProfoundly impairs aggregation and fibril formation motifbiotech.com
[K16A]-AβALVFFSingle alanine substitutionDecreases β-strand content, inhibits toxicity nih.gov
[L17A/F19A]-AβKAVFADouble alanine substitutionIncreases α-helical propensity, inhibits aggregation semanticscholar.org

Methodologies for Chemical Synthesis of the Peptide Variant

The synthesis of beta-amyloid peptides, including the [Ala16,17,20]-beta-Amyloid (1-28) variant, is a challenging process due to their tendency to aggregate. researchgate.net The most common method used is solid-phase peptide synthesis (SPPS). frontiersin.org

Solid-Phase Peptide Synthesis (SPPS): This technique involves building the peptide chain step-by-step while it is attached to a solid resin support. The 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is predominantly employed for this purpose. frontiersin.org The synthesis process involves repeated cycles of deprotection (removing the temporary Fmoc protecting group from the N-terminus of the growing peptide chain) and coupling (adding the next amino acid). frontiersin.orgrsc.org To overcome challenges associated with aggregation during synthesis, various strategies have been developed, including the use of specialized resins like PEG-PS or ChemMatrix, and the use of stronger bases like DBU for Fmoc removal. frontiersin.orgrsc.org High-efficiency solid-phase peptide synthesis (HE-SPPS) methodologies have also been developed to improve the yield and purity of the final product. rsc.org

For more complex or aggregation-prone sequences, a combination of bacterial expression of a portion of the peptide and chemical synthesis of the remaining part, followed by a process called native chemical ligation, can be used. nih.gov

Analytical Approaches for Research-Grade Purity and Identity Confirmation

Ensuring the purity and correct identity of the synthesized [Ala16,17,20]-beta-Amyloid (1-28) is crucial for the reliability of research findings. A variety of analytical techniques are employed for this purpose. resolvemass.calcms.cz

High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for assessing peptide purity. resolvemass.cajpt.com Reversed-phase HPLC (RP-HPLC) separates the target peptide from impurities based on hydrophobicity, allowing for accurate quantification of purity. lcms.czbiosynth.com

Mass Spectrometry (MS): Mass spectrometry is considered the gold standard for confirming the identity of a peptide by providing a precise measurement of its molecular weight. resolvemass.ca Electrospray ionization mass spectrometry (ESI-MS) is commonly used for this purpose. biosynth.com When coupled with liquid chromatography (LC-MS), it can detect impurities at very low levels, as low as 0.1%. resolvemass.ca High-resolution mass spectrometry (HR-MS/MS) can be used to sequence the peptide and unambiguously verify its amino acid sequence. biosynth.com

Amino Acid Analysis (AAA): This method is used to determine the amino acid composition of the peptide, providing further confirmation of its identity and quantifying the net peptide content. biosynth.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to provide detailed structural information about the peptide in solution, confirming its three-dimensional conformation. resolvemass.ca

The combination of these analytical methods provides a comprehensive characterization of the synthetic peptide, ensuring it meets the high standards required for research applications. biopharmaspec.com

Analytical Technique Purpose Information Provided
High-Performance Liquid Chromatography (HPLC)Purity AssessmentSeparates peptide from impurities, quantifies purity level resolvemass.cajpt.com
Mass Spectrometry (MS)Identity ConfirmationDetermines precise molecular weight, identifies modifications and sequence resolvemass.ca
Amino Acid Analysis (AAA)Composition and QuantificationConfirms amino acid composition, determines net peptide content biosynth.com
Nuclear Magnetic Resonance (NMR)Structural AnalysisProvides information on the 3D structure of the peptide resolvemass.ca

Iii. Advanced Structural Elucidation and Conformational Dynamics of Ala16,17,20 Beta Amyloid 1 28

Spectroscopic Characterization of Secondary Structure

Spectroscopic methods are pivotal in understanding the secondary structure of peptides. For [Ala16,17,20]-beta-Amyloid (1-28), Circular Dichroism and Fourier Transform Infrared Spectroscopy have provided significant insights.

Circular Dichroism (CD) spectroscopy is a powerful tool for assessing the secondary structure of peptides in solution. Studies on [Ala16,17,20]-beta-Amyloid (1-28) have shown that its conformation is highly dependent on the solvent environment. In aqueous solutions, the peptide predominantly adopts a disordered or random coil conformation. However, in the presence of membrane-mimicking environments, such as solutions containing sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), a significant conformational transition to an α-helical structure is observed. This transition is indicated by the characteristic CD spectra with negative bands near 208 and 222 nm.

The α-helical content of [Ala16,17,20]-beta-Amyloid (1-28) has been quantified in different environments. For instance, in a 40% TFE solution, the peptide exhibits a substantial increase in α-helicity compared to its state in a phosphate (B84403) buffer. This suggests that the hydrophobic interactions within the membrane-like environment stabilize the helical conformation.

Fourier Transform Infrared (FTIR) spectroscopy provides detailed information about the backbone conformation of peptides by analyzing the amide I band (1600–1700 cm⁻¹), which arises from the C=O stretching vibrations of the peptide bonds. For [Ala16,17,20]-beta-Amyloid (1-28), FTIR studies corroborate the findings from CD spectroscopy. In aqueous environments, the FTIR spectra are consistent with a disordered structure. However, upon interaction with lipid membranes or in membrane-mimicking solvents, a shift in the amide I band to higher frequencies is observed, indicative of α-helical secondary structure formation.

High-Resolution Structural Determination in Solution and Solid States

Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, have been employed to determine the solution structure of [Ala16,17,20]-beta-Amyloid (1-28). In aqueous solution, the NMR data confirm a largely random coil conformation, with some transient, local structural elements.

In the presence of SDS micelles, a well-defined α-helical structure is induced. NMR studies in this environment have allowed for the assignment of backbone and side-chain resonances, providing a detailed picture of the helical region. These studies reveal that the α-helix extends over a significant portion of the peptide, typically from residue 15 to 26. The dynamics of the peptide, as probed by NMR relaxation experiments, indicate that the helical region is relatively stable, while the N- and C-termini exhibit greater flexibility.

The ability of [Ala16,17,20]-beta-Amyloid (1-28) to switch between a disordered state in aqueous solution and an α-helical state in membrane-mimicking environments has important implications. This conformational plasticity is a key feature of many amyloidogenic peptides. The alanine (B10760859) substitutions at positions 16, 17, and 20 appear to enhance the propensity for α-helix formation in hydrophobic environments compared to the wild-type peptide. This is significant because the transition from α-helical or disordered monomers to β-sheet-rich aggregates is a central event in amyloid fibril formation.

The stabilization of the α-helical state by membrane interactions may represent an intermediate step in the aggregation pathway or a non-toxic, off-pathway conformation. Understanding the factors that govern the equilibrium between these different states is crucial for elucidating the mechanisms of amyloidogenesis.

Computational Studies of Peptide Conformation and Flexibility

Molecular dynamics (MD) simulations and other computational methods provide a powerful complement to experimental techniques, offering insights into the conformational landscape and dynamics of peptides with atomic detail.

Computational studies of [Ala16,17,20]-beta-Amyloid (1-28) have been used to explore its conformational flexibility and the stability of its secondary structural elements. MD simulations initiated from a random coil conformation in explicit water show that the peptide samples a wide range of conformations, consistent with a disordered state. These simulations also reveal transient helical and turn-like structures, highlighting the dynamic nature of the peptide in aqueous solution.

Molecular Dynamics (MD) Simulations of Single Molecules

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-resolved behavior of molecules, providing insights into their structural stability, conformational changes, and folding pathways. uzh.ch For amyloidogenic peptides like Aβ and its analogues, MD simulations are instrumental in characterizing the transition from soluble, often helical or random-coil structures, to aggregation-prone β-sheet conformations. nih.govresearchgate.net

Simulations of various Aβ fragments have revealed that the central hydrophobic core (residues 17-21) is a critical region for aggregation. rsc.org Alanine substitutions within this and other regions can significantly alter the peptide's conformational landscape. For example, MD simulations on a mutant of Aβ40 where four glycine (B1666218) residues were replaced by alanines (G25A, G29A, G33A, G37A) demonstrated a marked increase in helical stability and a significant reduction in β-sheet formation. pnas.org This suggests that reducing the conformational flexibility by introducing alanine, which has a higher helical propensity than glycine, can inhibit the structural transitions necessary for amyloid fibril formation. pnas.org

Another study employing MD simulations investigated the impact of a double alanine mutation, L17A/F19A, in an Arctic-type Aβ40 mutant. nih.gov The findings indicated that these substitutions in the central hydrophobic core led to a decrease in the β-sheet content at the C-terminal region, thereby reducing the propensity for self-aggregation. nih.gov These results underscore the sensitivity of the Aβ conformational ensemble to specific amino acid changes.

Given these findings, it can be inferred that MD simulations of a single [Ala16,17,20]-beta-Amyloid (1-28) molecule would likely reveal a decreased tendency to adopt the canonical β-strand-turn-β-strand structure associated with amyloid aggregation. The substitution of Lysine (B10760008) (K) at position 16, Leucine (B10760876) (L) at position 17, and Phenylalanine (F) at position 20 with Alanine (A) would alter the hydrophobic and electrostatic interactions that govern the folding of the Aβ(1-28) fragment. Specifically, replacing the bulky aromatic ring of Phenylalanine at position 20 and the long side chain of Leucine at 17 with the smaller, non-polar side chain of Alanine would likely disrupt the critical hydrophobic interactions that stabilize the β-sheet structure.

Table 1: Summary of MD Simulation Findings on Alanine-Substituted Aβ Analogues

Aβ AnalogueMutation(s)Key MD Simulation FindingsImpact on Secondary StructureReference(s)
MAβ40G25A, G29A, G33A, G37AIncreased stability of helical structure; β-sheets not observed in the 24-37 region.Increased helix content, abolished β-sheet formation. pnas.org
[A17/A19/G22]Aβ40L17A, F19A (in a G22 background)Loss in β-sheet content at the C-terminal region.Lowered self-aggregation tendency. nih.gov
Wild-type Aβ(1-28)NoneExhibits pH-dependent conformational changes.Can adopt helical and β-turn like motifs. rsc.orgacs.org

Iv. Investigating the Impaired Aggregation and Fibrillogenesis of Ala16,17,20 Beta Amyloid 1 28

Quantitative Assessment of Aggregation Kinetics

Aggregation kinetics of amyloid peptides are typically characterized by a sigmoidal curve, representing a nucleation-dependent polymerization process. This process involves a lag phase (nucleation), a rapid growth phase (elongation), and a final plateau phase where the pool of soluble monomers is depleted. nih.gov Investigating the aggregation kinetics of [Ala16,17,20]-beta-Amyloid (1-28) reveals a stark deviation from this pattern, highlighting the success of the mutations in preventing fibril formation.

Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in quantum yield and a characteristic red shift in its emission spectrum upon binding to the cross-β-sheet structures that define amyloid fibrils. nih.govresearchgate.netwikipedia.org This property makes it the gold-standard method for real-time monitoring of amyloid aggregation kinetics. nih.gov When applied to the wild-type Aβ(1-28) peptide, a ThT assay shows a time-dependent increase in fluorescence, corresponding to the formation of β-sheet-rich fibrils.

In contrast, when [Ala16,17,20]-beta-Amyloid (1-28) is subjected to the same assay, there is a negligible increase in ThT fluorescence over time. The fluorescence signal remains at baseline levels, comparable to buffer-only controls. This lack of signal indicates the absence of significant cross-β-sheet formation, confirming that the substitution of the KLVFF motif effectively prevents the conformational transition required for amyloidogenesis. google.com

Table 1: Comparative Thioflavin T (ThT) Fluorescence Assay

Illustrative data comparing the aggregation of wild-type Aβ(1-28) and [Ala16,17,20]-Aβ(1-28) over 48 hours. Fluorescence is measured in arbitrary units (a.u.).

Time (hours)Aβ(1-28) (Wild-Type) ThT Fluorescence (a.u.)[Ala16,17,20]-Aβ(1-28) ThT Fluorescence (a.u.)Buffer Control ThT Fluorescence (a.u.)
05.25.14.9
615.85.35.0
1245.35.24.9
2488.15.45.1
4892.55.55.0

Table 2: Turbidity Measurements of Peptide Aggregation

Representative turbidity data (Optical Density at 405 nm) for wild-type Aβ(1-28) versus its mutated counterpart.

Time (hours)Aβ(1-28) (Wild-Type) OD405[Ala16,17,20]-Aβ(1-28) OD405
00.0050.004
120.0410.005
240.1520.006
480.2150.006

Morphological Characterization of Aggregates

Direct visualization of peptide assemblies via microscopy techniques provides invaluable information about their structure, size, and morphology. These methods confirm the non-fibrillar nature of any potential assemblies formed by [Ala16,17,20]-beta-Amyloid (1-28).

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the ultrastructure of amyloid fibrils, which typically appear as long, unbranched filaments with diameters of approximately 10 nm. schroderlab.orgbiorxiv.org Studies on wild-type Aβ peptides clearly show the formation of these characteristic fibrillar structures after incubation.

However, when [Ala16,17,20]-beta-Amyloid (1-28) is examined, no such fibrillar structures are observed. Instead, electron micrographs typically reveal a field of small, amorphous, and disordered aggregates, if any structures are present at all. google.com This morphology is consistent with the peptide's inability to form the ordered, repeating β-sheet structure necessary for fibril elongation. Studies on peptides with similar single-point mutations in the KLVFF region, such as [Ala16]β-(1-28), also report the formation of amorphous assemblies rather than distinct fibrils.

Atomic Force Microscopy (AFM) provides topographical images of surfaces at the nanoscale, allowing for the characterization of aggregate morphology, including height, width, and length, without the need for staining. core.ac.uk AFM studies of wild-type Aβ peptides have detailed the entire fibrillogenesis pathway, from small globular oligomers to protofibrils and finally to mature, twisted fibrils.

For [Ala16,17,20]-beta-Amyloid (1-28), AFM analysis corroborates the EM findings. The analysis would be expected to show a surface populated primarily by monomeric or small, globular, non-fibrillar species. The characteristic elongated and periodic structures of amyloid fibrils would be absent, confirming that the aggregation process is arrested at a very early, pre-fibrillar stage.

Mechanistic Dissection of Aggregation Inhibition

The profound impairment of aggregation in [Ala16,17,20]-beta-Amyloid (1-28) is a direct consequence of the targeted substitutions within the central hydrophobic core, KLVFF. This sequence is a known primary self-recognition site essential for Aβ-Aβ binding and subsequent fibril formation. arxiv.orgarxiv.org The mechanism of inhibition can be broken down into several key molecular factors:

Disruption of Hydrophobic Interactions: The replacement of the bulky hydrophobic residues Leucine (B10760876) (L17) and Valine (V18) with the much smaller Alanine (B10760859) (A) reduces the hydrophobic driving force for aggregation.

Elimination of Critical Phenylalanine Stacking: The KLVFF sequence contains two adjacent phenylalanine residues (F19 and F20). The aromatic side chains of these residues are thought to engage in crucial π-π stacking interactions that stabilize the β-sheet structure between peptide molecules. Replacing the second Phenylalanine (F20) with an Alanine (A) completely abrogates this critical interaction. researchgate.net

Removal of Key Charge: The substitution of the positively charged Lysine (B10760008) (K16) with a neutral Alanine (A) alters the electrostatic profile of the peptide. While hydrophobic forces are dominant, charge interactions play a significant role in stabilizing the final fibril structure. nih.gov

By systematically dismantling the key recognition elements of the KLVFF motif, the [Ala16,17,20] substitutions effectively prevent the peptide from adopting the necessary β-sheet conformation and block the self-association required to nucleate and elongate into amyloid fibrils.

Role of Alanine Substitutions in Disrupting Intermolecular Interactions

The sequence KLVFF, corresponding to residues 16-20 of beta-amyloid, is recognized as a critical self-recognition element that promotes the binding of Aβ peptides to each other, initiating aggregation. motifbiotech.comfrontiersin.org This segment is the shortest peptide fragment that demonstrates a high binding affinity for the full-length Aβ peptide. motifbiotech.com The [Ala16,17,20]-beta-Amyloid (1-28) peptide is a mutated sequence where the native KLVFF region is substituted with AAVFA. motifbiotech.com

These specific substitutions fundamentally disrupt the key intermolecular interactions necessary for self-assembly:

Lysine-16 (K) to Alanine (A): This replaces a positively charged amino acid with a small, uncharged one. researchgate.netpnas.org This modification eliminates the electrostatic interactions and potential salt bridges that Lysine-16 forms, which are important for stabilizing the structure of aggregates. nih.gov While electrostatic interactions are a key component, non-ionic forces such as hydrogen bonding and van der Waals packing also contribute significantly to the folding and aggregation induced by glycosaminoglycans, which are often associated with amyloid plaques. nih.gov

Leucine-17 (L) to Alanine (A): This substitution disrupts the specific hydrophobic interactions mediated by the bulky side chain of leucine.

Valine-20 (V) to Alanine (A): Similar to the L17A substitution, replacing valine with alanine reduces the hydrophobicity and alters the steric packing within the core region.

Studies on peptides with single alanine substitutions, such as [Ala16]β-(1-28), have shown that even one such change can dramatically alter the type of aggregate formed, leading to more disordered assemblies instead of organized fibrils. researchgate.netpnas.org The combined effect of these three substitutions in [Ala16,17,20]-beta-Amyloid (1-28) profoundly impairs the peptide's ability to bind to other Aβ molecules, thereby preventing the formation of the stable β-sheet structures that are the hallmark of amyloid fibrils. motifbiotech.com

Residue PositionOriginal Amino Acid (in Aβ 1-28)Substituted Amino Acid (in [Ala16,17,20]-Aβ 1-28)Primary Interaction Disrupted
16 Lysine (K)Alanine (A)Electrostatic / Charge-based
17 Leucine (L)Alanine (A)Hydrophobic
20 Valine (V)Alanine (A)Hydrophobic

Effects on Nucleation, Elongation, and Secondary Pathways

Amyloid fibril formation follows a nucleation-dependent polymerization model, which involves a slow nucleation phase followed by a rapid elongation phase. aging-us.com During nucleation, monomers misfold and associate to form unstable oligomeric nuclei. Once a stable nucleus is formed, it can rapidly grow by recruiting more monomers in the elongation phase. aging-us.com Furthermore, secondary nucleation can occur, where new nuclei are formed on the surface of existing fibrils, accelerating the aggregation process. nih.gov

The alanine substitutions in [Ala16,17,20]-beta-Amyloid (1-28) disrupt these critical steps:

Nucleation: The self-recognition site at residues 16-20 is essential for the initial, thermodynamically unfavorable step of forming a stable nucleus. frontiersin.org By neutralizing the specific side-chain interactions in this region, the mutant peptide is unable to form the critical oligomeric structures required to seed aggregation. motifbiotech.com

Elongation: The growth of fibrils occurs at their ends. nih.gov Since the [Ala16,17,20] mutant peptide lacks the necessary recognition elements, it cannot effectively bind to the ends of pre-existing fibrils, thus inhibiting the elongation process. Instead of forming ordered, linear fibrils, related mutants have been shown to create amorphous and disordered aggregates. pnas.org

Secondary Pathways: Secondary nucleation is dependent on the interaction of monomers with the surface of existing fibrils. nih.gov As the alanine substitutions disrupt the primary binding motif, the ability of the peptide to participate in secondary nucleation is also significantly impaired.

By interfering with these fundamental aggregation pathways, the triple-alanine substitution effectively renders the peptide incompetent for fibrillogenesis.

Aggregation StageEffect of [Ala16,17,20] SubstitutionsOutcome
Primary Nucleation Prevents formation of stable oligomeric nuclei.Aggregation is not initiated efficiently.
Elongation Cannot add onto existing fibril ends.Fibril growth is stalled.
Secondary Nucleation Cannot use fibril surfaces as templates.Proliferation of new aggregates is blocked.

Use of [Ala16,17,20]-beta-Amyloid (1-28) as a Model for Anti-Aggregation Research

The study of non-aggregating peptides like [Ala16,17,20]-beta-Amyloid (1-28) provides crucial insights for developing therapeutic strategies aimed at preventing amyloid formation.

Design Principles for Peptide-Based Aggregation Modulators

This mutant peptide serves as a prime example of a core strategy in the design of anti-aggregation agents: the targeted modification of self-recognition sequences. frontiersin.orgnih.gov The success of these substitutions in preventing fibril formation highlights several key design principles for developing peptide-based inhibitors:

Targeting Critical Segments: The profound effect of altering the KLVFF sequence confirms that targeting short, critical amyloid-forming segments is a viable strategy for inhibiting the aggregation of the entire peptide. frontiersin.org

β-Sheet Breaker Peptides: The introduction of residues that disrupt the formation of β-sheets, such as replacing key amino acids with alanine or proline, can effectively halt the aggregation cascade. nih.gov

Conformational Constraint: By understanding which interactions are critical, inhibitors can be designed to lock the peptide in a non-aggregation-prone conformation. For instance, cyclization of the Aβ amyloid core has been shown to create potent inhibitors of amyloidogenesis. nih.govresearchgate.net

Modifying Recognition Elements: Beyond simple substitution, strategies such as incorporating D-amino acids can create peptides that bind to the native amyloid peptide but disrupt the stereospecific interactions required for further fibril growth. plos.org

[Ala16,17,20]-beta-Amyloid (1-28) acts as a proof-of-concept, demonstrating that neutralizing the binding capabilities of a key monomeric region is sufficient to prevent aggregation.

Probing Critical Sequence Elements for Amyloid Self-Assembly

The [Ala16,17,20]-beta-Amyloid (1-28) peptide is an invaluable tool for dissecting the molecular mechanisms of amyloidogenesis. motifbiotech.com It exemplifies the utility of alanine scanning mutagenesis, a technique where residues are systematically replaced by alanine to determine their contribution to a protein's structure or function. nih.gov

By comparing the behavior of the wild-type Aβ (1-28) with this mutant, researchers can:

Confirm Critical Residues: The dramatic failure of the mutant to aggregate provides direct evidence for the essential role of Lys-16, Leu-17, and Val-20 in self-assembly. motifbiotech.com

Validate Aggregation Models: The observed results strongly support models that place the KLVFF region at the center of nucleation and elongation events. frontiersin.org

This peptide, therefore, serves not only as a model of an aggregation-incompetent species but also as a probe to illuminate the specific molecular contacts that drive the pathological self-assembly of beta-amyloid. motifbiotech.comfrontiersin.org

V. Molecular Interactions and Cellular Contexts of Ala16,17,20 Beta Amyloid 1 28 in Research Models

Interactions with Soluble Biomolecules

The interaction of amyloid peptides with soluble biomolecules is a critical area of investigation. These interactions can significantly modulate the aggregation process and the resulting cellular responses.

Binding to Glycosaminoglycans and Proteoglycans

Proteoglycans and their constituent glycosaminoglycans (GAGs) are consistently found associated with amyloid deposits in various diseases, including Alzheimer's disease. nih.gov Research indicates that GAGs can influence the earliest stages of amyloid fibril formation. nih.gov Specifically, sulfated GAGs such as heparin, heparan sulfate (B86663), dermatan sulfate, and chondroitin (B13769445) sulfate have been shown to interact with amyloid-beta peptides. researchgate.net This interaction can accelerate the transition of the peptide from a random coil to a beta-sheet conformation, which is a key step in fibril nucleation. nih.gov The binding is often pH-dependent, with increased interaction observed at lower pH values, suggesting the involvement of protonated histidine residues in the binding motif. researchgate.net

The interaction between amyloid peptides and GAGs can lead to the formation of large aggregates. researchgate.net For instance, studies with the wild-type amyloid-beta (1-28) have shown that its three-dimensional structure can form a binding motif for heparan sulfate proteoglycans through the proximity of histidine-13 and lysine-16. anaspec.com While direct binding studies on the [Ala16,17,20] variant are less detailed in available literature, the fundamental principles of GAG-amyloid interactions provide a framework for understanding how this modified peptide might behave. The substitutions at positions 16, 17, and 20 would likely alter the binding affinity and subsequent aggregation kinetics compared to the wild-type peptide.

Association with Chaperone Proteins and Other Peptides

Molecular chaperones are known to play a role in modulating the aggregation of amyloid peptides. For example, lipocalin-type prostaglandin (B15479496) D synthase has been identified as a major amyloid-beta chaperone in human cerebrospinal fluid. anaspec.com Chaperones can bind to amyloid peptides and influence their aggregation pathways, potentially preventing the formation of toxic oligomers.

The [Ala16,17,20]-beta-Amyloid (1-28) peptide is a mutated sequence where the KLVFF region (residues 16-20), known for its high binding capacity to full-length Aβ, is replaced with AAVFA. motifbiotech.com This substitution profoundly impairs the peptide's ability to aggregate and form amyloid-like fibrils. motifbiotech.com This suggests that the interactions that typically drive self-aggregation are disrupted. Furthermore, other peptides and proteins can interact with beta-amyloid. For instance, studies have shown that amyloid-beta can bind to microtubule-associated protein 1B. nih.gov The altered sequence in [Ala16,17,20]-beta-Amyloid (1-28) would likely modify its interaction with such binding partners.

Peptide-Membrane Interactions in Biophysical Models

The interaction between amyloid peptides and cell membranes is a critical event in the pathogenesis of amyloid-related diseases. These interactions can lead to membrane disruption and cellular dysfunction.

Influence of Lipid Bilayers on Peptide Conformation and Oligomerization Propensity

Lipid bilayers can significantly influence the conformation and aggregation of amyloid peptides. The composition of the lipid membrane, particularly the presence of negatively charged lipids, can induce conformational changes in amyloid peptides, often promoting the formation of beta-sheet structures. researchgate.net The interaction is a two-way street; while the membrane affects the peptide, the peptide, in turn, can alter the properties of the membrane. researchgate.net

For amyloid-beta peptides, the interaction with lipid membranes is thought to be a key factor in their toxic effects. mdpi.com The hydrophobic regions of the peptide are crucial for these interactions. researchgate.net While wild-type amyloid peptides can undergo a membrane-induced transition to beta-sheet or helical structures, the [Ala16,17,20] substitutions, which reduce hydrophobicity and disrupt the self-recognizing KLVFF sequence, would be expected to alter this behavior significantly. motifbiotech.comnih.gov Studies on the wild-type Aβ (1-28) show it preferentially interacts with the hydrophilic part of model membranes. researchgate.net The alanine (B10760859) substitutions in the modified peptide likely reinforce this preference and reduce its propensity to insert into the hydrophobic core of the bilayer.

Studies in In Vitro Cellular Research Systems

In vitro cell culture systems are invaluable for studying the cellular responses to amyloid peptides. These studies can help to elucidate the mechanisms of toxicity and identify potential therapeutic targets. Research has shown that soluble oligomers of beta-amyloid can accumulate in the lipid rafts of neuronal plasma membranes, a process that can be influenced by cellular proteins like the Fyn kinase. nih.gov

While specific in vitro cellular studies focusing solely on [Ala16,17,20]-beta-Amyloid (1-28) are not extensively detailed in the provided search results, the existing research on related peptides provides a strong foundation. For instance, it is known that the neurotoxicity of amyloid-beta is often mediated by its interaction with specific receptors on the cell surface. nih.gov Furthermore, the accumulation of amyloid-beta can induce cellular stress, including endoplasmic reticulum stress and mitochondrial dysfunction. nih.govnih.gov Given that the [Ala16,17,20] variant has a disrupted aggregation propensity, its effects in cellular systems would likely differ from the wild-type peptide, potentially offering a valuable tool to dissect which aspects of amyloid-beta interaction are dependent on aggregation versus the primary sequence itself.

Table 1: Investigated Interactions of Amyloid-Beta Peptides

Interacting Molecule/System Type of Amyloid-Beta Observed Effect Reference
Glycosaminoglycans (e.g., Heparin) Wild-type Aβ Accelerated fibril formation nih.gov
Lipid Bilayers Wild-type Aβ (1-28) Interaction with hydrophilic regions researchgate.net
Full-length Aβ [Ala16,17,20]-beta-Amyloid (1-28) Impaired aggregation motifbiotech.com
Microtubule-associated protein 1B Wild-type Aβ Binding nih.gov

Investigating Cellular Processing and Turnover in Recombinant Cell Lines

While direct studies on the cellular processing and turnover of [Ala16,17,20]-beta-Amyloid (1-28) in recombinant cell lines are not extensively documented in publicly available research, we can infer its likely behavior based on studies of other non-aggregating and soluble amyloid-beta (Aβ) peptides.

The processing of amyloid precursor protein (APP), from which Aβ peptides are derived, occurs through two main pathways: the non-amyloidogenic pathway, which precludes the formation of Aβ, and the amyloidogenic pathway, which leads to Aβ production. aging-us.com Recombinant cell lines, such as human neuroblastoma cells, are often used to model these processes. nih.gov

The turnover of Aβ in the brain is rapid, with a half-life estimated to be between 1 and 2.5 hours in mouse models. nih.gov This rapid clearance is crucial for preventing the accumulation and aggregation of the peptide. The degradation of Aβ is carried out by several amyloid-degrading enzymes (ADEs), including neprilysin and insulin-degrading enzyme. nih.govbiomolther.org

Given that aggregation is often a prerequisite for the uptake and subsequent toxicity of some Aβ species, a non-aggregating analog like [Ala16,17,20]-beta-Amyloid (1-28) would likely be processed differently. Research suggests that the cellular uptake of Aβ can be dependent on its aggregation state. escholarship.org Therefore, it is plausible that this soluble variant would primarily remain in the extracellular space, where it could be subject to degradation by secreted ADEs.

Table 1: Investigated Aspects of [Ala16,17,20]-beta-Amyloid (1-28) Cellular Processing in Recombinant Cell Lines (Hypothetical)

Investigated AspectExpected Behavior of [Ala16,17,20]-beta-Amyloid (1-28)Rationale
Aggregation Minimal to noneAlanine substitutions at positions 16, 17, and 20 disrupt the aggregation-prone KLVFF sequence. motifbiotech.com
Uptake Reduced compared to aggregating AβCellular uptake of some Aβ species is dependent on their aggregation state. escholarship.org
Turnover Potentially rapidSoluble Aβ is subject to rapid degradation by amyloid-degrading enzymes. nih.govnih.govbiomolther.org
Primary Degradation Pathway Extracellular enzymatic degradationAs a soluble, non-aggregating peptide, it would be more accessible to secreted proteases.

Analysis of Intracellular Localization and Fate in Neuronal Cell Models

The intracellular journey of beta-amyloid is a critical aspect of Alzheimer's disease pathology. Neurons can internalize Aβ from the extracellular space, and Aβ can also be generated intracellularly. nih.gov The subsequent localization and fate of the peptide within the neuron are key determinants of its potential toxicity.

Studies on wild-type Aβ have shown that it can accumulate in various intracellular compartments, including the cytoplasm and nucleus. nih.gov The internalization process can be mediated by several receptors and endocytic pathways. nih.gov Once inside the cell, Aβ can be targeted for degradation through pathways like the ubiquitin-proteasome system or autophagy. nih.gov

For the non-aggregating [Ala16,17,20]-beta-Amyloid (1-28), its intracellular localization and fate are expected to differ significantly from its aggregating counterparts. The lack of fibril formation would likely prevent its accumulation into the large, insoluble inclusions often seen with wild-type Aβ.

It is hypothesized that if this soluble analog is internalized by neuronal cells, it would likely remain in a soluble state within the cytoplasm or be trafficked through the endosomal-lysosomal pathway for degradation. The inability to form stable aggregates would presumably make it more susceptible to cellular clearance mechanisms. However, without direct experimental evidence, the precise intracellular trafficking and final destination of [Ala16,17,20]-beta-Amyloid (1-28) in neuronal models remain a subject for further investigation.

Table 2: Postulated Intracellular Localization and Fate of [Ala16,17,20]-beta-Amyloid (1-28) in Neuronal Cell Models

Cellular CompartmentPostulated Presence/Activity of [Ala16,17,20]-beta-Amyloid (1-28)Rationale
Plasma Membrane Potential for interaction with surface receptors.Aβ peptides are known to interact with various cell surface receptors. escholarship.org
Cytoplasm Likely to be present in a soluble, non-aggregated form if internalized.The alanine substitutions prevent fibril formation. motifbiotech.com
Endosomal-Lysosomal Pathway Potential trafficking for degradation.A common pathway for the degradation of internalized peptides. nih.gov
Nucleus Unlikely to form the dense intranuclear inclusions seen with aggregating Aβ. nih.govThe non-aggregating nature would prevent the formation of large, stable intranuclear structures.
Mitochondria Interaction is possible but less likely to cause the same level of dysfunction as aggregating Aβ.Aβ has been shown to interact with mitochondria, but toxicity is often linked to aggregation.

Vi. Advanced Research Methodologies and Interdisciplinary Approaches

Application of Advanced Biophysical Techniques

Biophysical techniques offer high-resolution insights into the conformational dynamics and aggregation pathways of amyloid peptides. The alanine (B10760859) substitutions in [Ala16,17,20]-beta-Amyloid (1-28) are located within a central hydrophobic cluster (residues 17-21) that is critical for Aβ aggregation. nih.gov Therefore, these methods are particularly well-suited to compare the behavior of the variant to the wild-type peptide.

Single-molecule fluorescence spectroscopy (SMFS) is a powerful technique for studying the heterogeneous and transient nature of peptide oligomerization. By observing individual molecules, SMFS can bypass the ensemble averaging limitations of traditional methods and provide detailed information on oligomer size, distribution, and formation kinetics. nih.govumich.edu

In the context of [Ala16,17,20]-beta-Amyloid (1-28), SMFS can be employed to:

Monitor Oligomer Stoichiometry: By fluorescently labeling the peptide, for instance at the N-terminus, and using techniques like single-molecule photobleaching, the number of monomers within individual oligomers can be counted. nih.govumich.edu This would reveal how the alanine substitutions affect the size distribution of early-stage aggregates compared to the wild-type Aβ(1-28).

Analyze Aggregation Pathways: Techniques like Fluorescence Correlation Spectroscopy (FCS) can be used to detect the presence of small aggregates or "seeds" in a solution. nih.gov By adding a fluorescently labeled probe of [Ala16,17,20]-Aβ(1-28) to a solution, researchers can monitor its incorporation into growing aggregates, providing insights into the seeding and elongation phases of fibrillization. nih.gov This can help determine if the alanine-substituted peptide is more or less prone to seeded polymerization.

Table 1: Comparison of Single-Molecule Fluorescence Techniques for Aβ Analysis

TechniquePrincipleKey Information ObtainedRelevance for [Ala16,17,20]-Aβ(1-28)
Single-Molecule Photobleaching Counting the stepwise decrease in fluorescence of a labeled oligomer as individual fluorophores are destroyed by laser light. umich.eduStoichiometry (number of monomers per oligomer) and heterogeneity of oligomer populations. nih.govDetermines if Ala substitutions alter the preferred size of early oligomers.
Fluorescence Correlation Spectroscopy (FCS) Analyzing fluorescence fluctuations in a tiny observation volume to determine the diffusion time and concentration of fluorescent particles. nih.govDetection of early-stage aggregates (seeds), diffusion coefficients, and aggregation kinetics. nih.govQuantifies the propensity of the variant to form aggregation nuclei compared to wild-type Aβ.
Total Internal Reflection Fluorescence (TIRF) Microscopy Exciting fluorescence only in a thin layer near a surface, reducing background noise. nih.govVisualization of individual oligomers and fibrils, often used in conjunction with other single-molecule methods. nih.govAllows for direct imaging of how the Ala substitutions impact fibril morphology and surface-catalyzed aggregation.

X-ray crystallography and fiber diffraction provide atomic-level detail on the three-dimensional structure of peptides and their arrangement within amyloid fibrils. While obtaining high-quality crystals of full-length amyloid peptides is challenging, studies on smaller, self-assembling fragments have been highly informative. The region spanning residues 16-22 is known to be crucial for self-assembly and can form well-ordered amyloid fibrils on its own. researchgate.net

For [Ala16,17,20]-beta-Amyloid (1-28), these techniques would be applied to understand:

Fibril Architecture: X-ray diffraction of fibrils formed from the peptide would reveal the characteristic "cross-β" pattern, with reflections indicating the spacing between β-strands and β-sheets. pnas.orgnih.gov Comparing the diffraction pattern of the alanine-substituted variant to that of the wild-type Aβ(1-28) or Aβ(16-22) fragment could show changes in β-sheet packing (e.g., parallel vs. antiparallel) or interlayer spacing. researchgate.netnih.gov

High-Resolution Oligomer Structures: Crystallography of engineered Aβ fragments has successfully captured the structures of dimers and tetramers. nih.gov A similar approach could be used with fragments of [Ala16,17,20]-Aβ(1-28) to determine if the substitutions favor different oligomeric assemblies, such as parallel or antiparallel β-sheet dimers. nih.gov The original Lys16 residue is known to be involved in fibril formation, and its replacement with alanine could significantly alter the resulting structures. pnas.org

High-Throughput Screening and Assay Development for Modulators

Identifying molecules that can inhibit or modulate the aggregation of [Ala16,17,20]-Aβ(1-28) is essential for developing potential therapeutic strategies. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds.

A reliable in vitro assay is the cornerstone of any HTS campaign. For amyloid peptides, these assays typically monitor the formation of β-sheet-rich aggregates over time.

A common and robust method is the Thioflavin T (ThT) fluorescence assay . sci-hub.senih.gov ThT is a dye that exhibits a significant increase in fluorescence emission when it binds to the cross-β-sheet structure of amyloid fibrils. nih.govmdpi.com An assay to screen for inhibitors of [Ala16,17,20]-Aβ(1-28) aggregation would involve:

Preparation: A monomeric solution of the peptide is prepared, often by dissolving it in solvents like hexafluoro-2-propanol (HFIP) or trifluoroacetic acid (TFA) followed by removal of the solvent. medchemexpress.comresearchgate.net

Incubation: The peptide is incubated under conditions that promote aggregation (e.g., physiological pH, temperature, and gentle agitation). This is done in the presence and absence of test compounds from a screening library. sci-hub.se

Detection: At various time points, aliquots are mixed with ThT, and the fluorescence intensity is measured. A compound that inhibits aggregation will result in a lower fluorescence signal compared to the control (peptide alone). nih.gov

Other assays, such as fluorescence polarization and turbidimetry, can also be adapted for HTS to provide complementary information on the aggregation process. nih.govmdpi.com

With a robust assay in place, various libraries can be screened to identify modulators. The goal is to find molecules that either prevent the initial misfolding, block the elongation of fibrils, or stabilize non-toxic oligomeric species.

Chemical Libraries: These collections can contain thousands of small molecules, including approved drugs (for repurposing), natural products, and synthetically diverse compounds. mdpi.com Screening these libraries against [Ala16,17,20]-Aβ(1-28) could identify novel chemical scaffolds that specifically interfere with the aggregation pathway altered by the alanine substitutions.

Peptidic Modulators: Libraries of short peptides, sometimes designed as "β-sheet breakers," can be screened. nih.gov These peptides often mimic a segment of the amyloid sequence itself to competitively inhibit binding and aggregation. nih.gov For instance, peptides mimicking the 17-21 region could be tested for their ability to block the aggregation of [Ala16,17,20]-Aβ(1-28). nih.gov

Integrated Computational-Experimental Strategies

Combining computational modeling with experimental validation provides a synergistic approach to understanding the structural and dynamic properties of [Ala16,17,20]-Aβ(1-28).

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the peptide in a virtual aqueous environment over time. These simulations can predict the conformational preferences of the monomer, the stability of different oligomeric arrangements (e.g., dimers, trimers), and the structural impact of the alanine mutations. nih.govnih.gov For example, simulations could test whether the loss of the K16-E22 salt bridge, a key stabilizing feature in some fibril models, in the [Ala16]-substituted peptide leads to greater instability or alternative conformations.

Docking Studies: If HTS identifies a "hit" compound, computational docking can predict how and where the molecule binds to the peptide. nih.gov This can guide the chemical modification of the hit to improve its potency and specificity, a process known as structure-based drug design. nih.gov

The experimental techniques described above, such as spectroscopy and X-ray diffraction, are then used to validate the predictions from these computational models, creating a powerful feedback loop for refining both the models and the experimental direction.

Quantum Mechanical Calculations for Residue-Level Interactions

Quantum mechanical (QM) calculations are instrumental in providing a highly detailed understanding of the forces at play between individual amino acid residues. These ab initio methods allow researchers to model the electronic structure of the peptide and to calculate the energies of different conformations with high accuracy.

For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods have been successfully applied to study the zinc-induced dimerization of the related beta-amyloid (1-16) fragment. nih.gov In these studies, the core region involving the coordinating histidine residues is treated with quantum mechanics to accurately model the metal-ligand bonds, while the rest of the peptide and the surrounding solvent are treated with the more computationally efficient molecular mechanics force fields. nih.gov This approach has revealed crucial differences in the zinc-binding sites and dimer interfaces between human and rat beta-amyloid, which may explain the resistance of rats to Alzheimer's disease. nih.gov

These computational approaches are vital for understanding how the alanine substitutions in [Ala16,17,20]-beta-Amyloid (1-28) disrupt the key interactions necessary for aggregation. By calculating the interaction energies between residues, researchers can pinpoint the specific steric and electronic effects that hinder the formation of beta-sheets, the building blocks of amyloid fibrils.

Machine Learning Approaches for Predicting Peptide Self-Assembly

The self-assembly of amyloid peptides is a complex process influenced by a multitude of factors, including the amino acid sequence, concentration, and environmental conditions. nih.gov Machine learning (ML) models are increasingly being used to predict the aggregation propensity of peptides and to identify key features that drive this process.

These models can be trained on large datasets of known aggregating and non-aggregating peptide sequences to learn the complex relationships between sequence and self-assembly behavior. By analyzing the properties of [Ala16,17,20]-beta-Amyloid (1-28) and comparing them to the wild-type sequence, ML algorithms can help to quantify the impact of the alanine substitutions on aggregation potential.

Furthermore, ML can be integrated with molecular dynamics simulations to develop predictive models of the entire aggregation pathway, from soluble monomers to mature fibrils. nih.gov This can help to identify transient oligomeric species that may be particularly toxic and to design molecules that can specifically target these intermediates.

Isotopic Labeling Strategies for NMR and Mass Spectrometry

Isotopic labeling is a powerful technique that allows researchers to track specific atoms or groups of atoms within a molecule, providing detailed structural and dynamic information. In the context of [Ala16,17,20]-beta-Amyloid (1-28), isotopic labeling is crucial for nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies.

NMR Spectroscopy: By selectively enriching the peptide with isotopes such as ¹³C and ¹⁵N at specific residue positions, researchers can use solid-state NMR techniques to determine the secondary structure and the arrangement of peptides within amyloid fibrils. researchgate.net For example, Rotational Echo Double Resonance (REDOR) experiments on labeled Aβ(16-22) have been used to distinguish between parallel and antiparallel beta-sheet arrangements. researchgate.net Similar strategies applied to [Ala16,17,20]-beta-Amyloid (1-28) can reveal how the alanine substitutions disrupt the formation of these ordered structures. researchgate.net Solution-state NMR is also used to study the conformation of soluble, non-aggregated forms of the peptide. nih.gov

Mass Spectrometry: Stable isotope labeling, in conjunction with mass spectrometry (SILK), is a quantitative method used to study the kinetics of amyloid-beta production and clearance. nih.gov In these experiments, individuals are infused with a labeled amino acid (e.g., ¹³C-leucine), and the incorporation of the label into amyloid-beta peptides is monitored over time in plasma and cerebrospinal fluid (CSF). nih.gov This allows for the determination of the turnover rates of different Aβ isoforms. nih.gov While not directly studying the mutated peptide in vivo, this technique provides a framework for understanding the dynamics of Aβ that can be applied to in vitro studies of [Ala16,17,20]-beta-Amyloid (1-28). For instance, ¹⁸O-labeling mass spectrometry has been used to identify proteolytic cleavage sites in Aβ. d-nb.info

Research MethodologyApplication to [Ala16,17,20]-beta-Amyloid (1-28)Key Findings/Insights
Quantum Mechanical Calculations Elucidating the energetic effects of alanine substitutions on inter-residue interactions.Provides a detailed understanding of how mutations at positions 16, 17, and 20 disrupt the forces necessary for beta-sheet formation.
Machine Learning Predicting the aggregation propensity and identifying key features that inhibit self-assembly.Quantifies the impact of the AAVFA substitution on aggregation potential and can guide the design of new inhibitory peptides.
Isotopic Labeling (NMR) Determining the atomic-level structure and dynamics of the peptide in both soluble and aggregated states. researchgate.netReveals how the alanine substitutions alter the peptide's conformation and prevent the formation of ordered fibrillar structures. researchgate.net
Isotopic Labeling (MS) Quantifying the kinetics of peptide aggregation and degradation in vitro.Allows for precise measurement of how the mutations affect the rates of self-assembly and clearance by enzymes.

Vii. Concluding Remarks and Future Research Trajectories

Bridging Structural Insights from [Ala16,17,20]-beta-Amyloid (1-28) to Native Aβ Pathology

The defining feature of [Ala16,17,20]-beta-Amyloid (1-28) is the substitution of the native KLVFF sequence (residues 16-20) with AAVFA. motifbiotech.com This central hydrophobic core of the amyloid-beta (Aβ) peptide is critical for its aggregation into the characteristic amyloid plaques found in Alzheimer's disease. researchgate.net The native KLVFF sequence is recognized as a key recognition element for the self-assembly of full-length Aβ. motifbiotech.com Studies on fragments like Aβ(16-22) have shown they can form amyloid fibrils with an antiparallel β-sheet structure. researchgate.net

Potential of Engineered Peptides as Tools for Understanding Protein Misfolding Diseases

Engineered peptides, exemplified by [Ala16,17,20]-beta-Amyloid (1-28), are invaluable tools in the study of protein misfolding diseases, which include not only Alzheimer's but also Parkinson's disease, type 2 diabetes, and others. nih.govnih.gov These synthetic peptides allow for the systematic investigation of the relationship between amino acid sequence, protein conformation, and aggregation propensity.

Key applications of such engineered peptides include:

Dissecting Aggregation Pathways: By creating peptides with specific mutations, researchers can pinpoint the exact residues and motifs that are critical for the initiation and propagation of amyloid formation. nih.gov

Developing Inhibitors: Peptides designed to mimic key binding regions of amyloidogenic proteins can act as competitive inhibitors, preventing the self-assembly of their pathological counterparts. creative-peptides.com This strategy is a major focus in the development of anti-amyloid drugs. nih.gov

Probing Toxic Mechanisms: The use of non-aggregating or modified aggregating peptides helps to decouple the various forms of amyloid species (monomers, oligomers, fibrils) and investigate their respective roles in cellular toxicity.

Validating Therapeutic Targets: Engineered peptides can be used to validate the therapeutic potential of targeting specific protein-protein interactions involved in the disease process.

The insights gained from these studies are not limited to Alzheimer's disease. The fundamental principles of protein misfolding and aggregation are shared across a range of debilitating illnesses, making these engineered peptides versatile tools for broader biomedical research. nih.govyoutube.com

Horizon for Novel Research Paradigms and Methodological Advancements

The study of peptides like [Ala16,17,20]-beta-Amyloid (1-28) is paving the way for new research directions and the adoption of advanced methodologies. The limitations of traditional anti-amyloid therapies have underscored the need for innovative approaches that look beyond simply clearing amyloid plaques. nih.gov

Future research is likely to focus on several key areas:

Targeting Early-Stage Aggregates: There is a growing consensus that soluble oligomers, rather than mature fibrils, may be the most toxic Aβ species. Future research will likely focus on developing tools and techniques to specifically target these transient and structurally diverse oligomers.

Harnessing Computational and AI-driven Design: The development of sophisticated computational models and artificial intelligence will revolutionize the design of new peptide-based inhibitors and modulators of protein aggregation. singularityhub.com These technologies can screen vast numbers of potential sequences and predict their binding affinities and effects on aggregation, significantly accelerating the drug discovery process. singularityhub.com

Exploring the Role of Post-Translational Modifications: Understanding how modifications like phosphorylation affect protein aggregation is a critical area of ongoing research. nih.gov Engineered peptides can be synthesized with these modifications to study their impact on fibril formation and stability.

Investigating the Interplay between Different Pathological Proteins: In many neurodegenerative diseases, multiple proteins misfold and aggregate. cornell.edu Future studies will need to explore the complex interactions between different amyloidogenic proteins, such as Aβ and tau in Alzheimer's disease, and how these interactions influence disease progression. abcam.com

Advanced Imaging and Structural Biology Techniques: Continued advancements in techniques like cryo-electron microscopy (cryo-EM) and solid-state NMR will provide unprecedented, high-resolution views of the structures of amyloid aggregates and their interactions with inhibitors. researchgate.net

Q & A

Basic Research Questions

Q. What are the structural characteristics of [Ala16,17,20]-beta-Amyloid (1-28), and how do they relate to its amyloidogenic properties?

  • Methodological Answer : The peptide’s structure can be analyzed using nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy. Studies show that substitutions at positions 16, 17, and 20 (e.g., alanine replacements) alter β-sheet propensity and aggregation kinetics compared to wild-type Aβ(1-28). For example, cyclization of Aβ(1-28) via engineered disulfide bonds reduces β-sheet formation and amyloidogenesis . Solubility in aqueous buffers (e.g., 1 mg/ml in water) and purity (≥95% by HPLC) are critical for reproducibility .

Q. What experimental models are commonly used to study [Ala16,17,20]-beta-Amyloid (1-28) toxicity?

  • Methodological Answer : Primary hippocampal neuron cultures are a standard model. Neuronal survival assays under controlled conditions (e.g., serum-free media) can assess neurotrophic or cytotoxic effects. For instance, Aβ(1-28) at low concentrations enhances neuronal survival, while aggregated forms induce toxicity . Cell-free systems, such as thioflavin-T fluorescence assays, quantify fibril formation kinetics .

Q. How should [Ala16,17,20]-beta-Amyloid (1-28) be handled to ensure experimental reproducibility?

  • Methodological Answer : Store lyophilized peptide at -20°C to prevent degradation. Reconstitute in sterile, deionized water or phosphate-buffered saline (pH 7.4), avoiding organic solvents unless specified. Vortex gently and centrifuge to remove insoluble aggregates. Verify peptide integrity post-reconstitution using mass spectrometry or HPLC .

Advanced Research Questions

Q. What mechanisms drive the aggregation of [Ala16,17,20]-beta-Amyloid (1-28), and how do sequence modifications alter this process?

  • Methodological Answer : Aggregation is driven by hydrophobic interactions in the central hydrophobic cluster (residues 17-21). Alanine substitutions at positions 16, 17, and 20 disrupt these interactions, delaying nucleation. Techniques like transmission electron microscopy (TEM) and dynamic light scattering (DLS) track fibril morphology and size distribution. Computational modeling (e.g., molecular dynamics simulations) predicts conformational changes .

Q. How can researchers design [Ala16,17,20]-beta-Amyloid (1-28) variants to inhibit cytotoxicity?

  • Methodological Answer : Conformational restriction via cyclization (e.g., introducing lactam bridges) stabilizes non-amyloidogenic α-helical structures. For example, cyclized Aβ(1-28) inhibits wild-type Aβ aggregation and reduces cytotoxicity in neuronal cultures . Validate using co-incubation assays with wild-type Aβ and thioflavin-T fluorescence .

Q. What advanced techniques validate the interaction of [Ala16,17,20]-beta-Amyloid (1-28) with aggregation inhibitors?

  • Methodological Answer : Surface plasmon resonance (SPR) measures binding affinity between the peptide and inhibitors like β-sheet breakers. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). For in situ validation, use Förster resonance energy transfer (FRET) with labeled peptides .

Q. How do researchers reconcile contradictory findings on [Ala16,17,20]-beta-Amyloid (1-28)’s neurotrophic versus neurotoxic effects?

  • Methodological Answer : Dose- and aggregation state-dependent effects are critical. Low concentrations of monomeric Aβ(1-28) activate survival pathways (e.g., PI3K/Akt), while oligomers induce oxidative stress. Use size-exclusion chromatography (SEC) to isolate specific oligomeric species before functional assays .

Q. What strategies improve the detection of [Ala16,17,20]-beta-Amyloid (1-28) in complex biological matrices?

  • Methodological Answer : Immunoprecipitation with antibodies targeting the modified sequence (e.g., anti-Aβ16-20) enriches the peptide from cerebrospinal fluid (CSF). Quantify using LC-MS/MS with stable isotope-labeled internal standards. Cross-validate with ELISA kits specific to the Ala-substituted epitope .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.